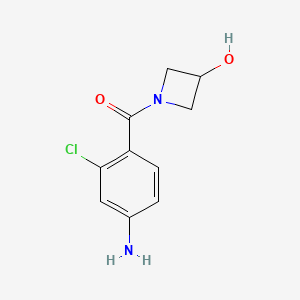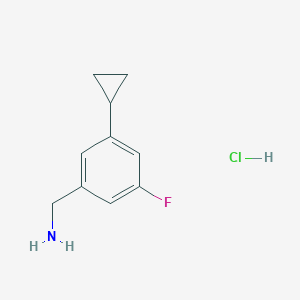![molecular formula C8H11F3O2 B13507971 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trifluoromethyl)-2-oxabicyclo[221]heptan-3-yl]methanol is a unique organic compound characterized by its trifluoromethyl group and bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol typically involves the use of advanced organic synthesis techniques. One common method includes the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane]: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
[2-Oxabicyclo[2.2.1]heptane]: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness
The presence of both the trifluoromethyl group and the bicyclic structure in [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol makes it unique. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H11F3O2 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(4-12)5-1-2-6(3-5)13-7/h5-6,12H,1-4H2 |
Clé InChI |
AAKRVECLNIUZEX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(O2)(CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)


![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)
